5-(Cyclopropylamino)-5-oxopentanoic acid
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Overview
Description
5-(Cyclopropylamino)-5-oxopentanoic acid is an organic compound that features a cyclopropylamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)-5-oxopentanoic acid typically involves the reaction of cyclopropylamine with a suitable precursor, such as a keto acid. One common method involves the use of cyclopropylamine and 5-oxopentanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
5-(Cyclopropylamino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropylamino group but lacks the pentanoic acid backbone.
5-Oxopentanoic acid: Contains the pentanoic acid backbone but lacks the cyclopropylamino group.
Uniqueness
5-(Cyclopropylamino)-5-oxopentanoic acid is unique due to the combination of the cyclopropylamino group and the pentanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-(cyclopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(9-6-4-5-6)2-1-3-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |
InChI Key |
JMPYPPGFJJUXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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